molecular formula C20H15ClN4O B12114812 N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide

N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide

Cat. No.: B12114812
M. Wt: 362.8 g/mol
InChI Key: HLXTVOLXBORHPB-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 4-chlorobenzaldehyde with 2-aminopyrimidine to form an intermediate, which then undergoes cyclization to form the imidazo[1,2-a]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to increase yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with various biological activities.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyrimidines, such as:

  • 2-(4-chlorophenyl)imidazo[1,2-a]pyridine
  • Imidazo[1,2-a]pyrimidine derivatives with different substituents

Uniqueness

N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C20H15ClN4O

Molecular Weight

362.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide

InChI

InChI=1S/C20H15ClN4O/c1-13-3-5-15(6-4-13)19(26)24-18-17(14-7-9-16(21)10-8-14)23-20-22-11-2-12-25(18)20/h2-12H,1H3,(H,24,26)

InChI Key

HLXTVOLXBORHPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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